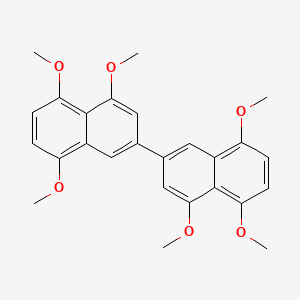![molecular formula C13H11N3O B12543873 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide CAS No. 827596-02-1](/img/structure/B12543873.png)
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide typically involves the condensation of 4-aminobenzamide with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzamide moieties can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridine rings.
Reduction: Reduced forms of the benzamide or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the benzamide or pyridine rings.
Aplicaciones Científicas De Investigación
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to and inhibit the activity of quorum sensing receptors in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with distinct properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with unique reactivity.
Uniqueness
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
827596-02-1 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
4-(pyridin-4-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)11-1-3-12(4-2-11)16-9-10-5-7-15-8-6-10/h1-9H,(H2,14,17) |
Clave InChI |
OPGXTFCDDUBVNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


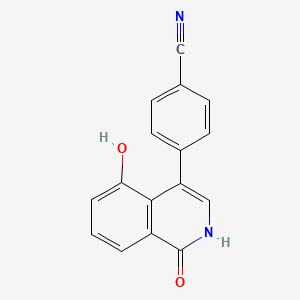
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
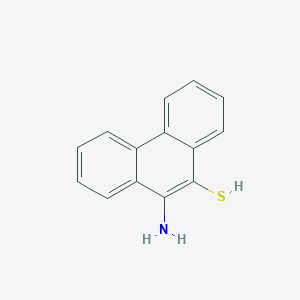
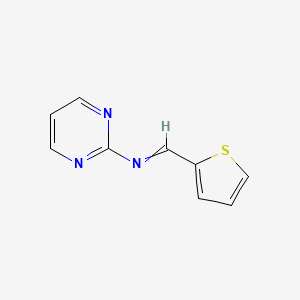
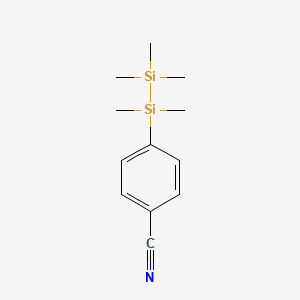
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
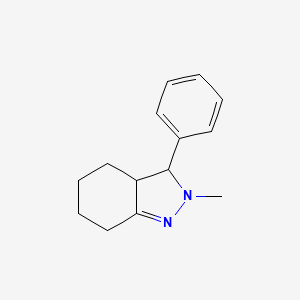
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
